N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide
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Overview
Description
N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide-based indole derivatives, have been reported to exhibit antimicrobial activity . They are known to target various microbial species, including Staphylococcus aureus and Klebsiella pneumonia .
Mode of Action
It’s worth noting that many indole derivatives are known for their wide range of physiological activities, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Biochemical Pathways
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Pharmacokinetics
Similar compounds, such as benzimidazole derivatives, have been evaluated for their physicochemical properties, adme, and drug-likeness profiles .
Result of Action
Similar compounds, such as sulfonamide-based indole derivatives, have shown antimicrobial activity against various bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with a benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Methylation and Sulfonylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted indoline derivatives.
Scientific Research Applications
N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-(methylsulfonyl)phenyl)indoline-2-carboxamide: Similar structure but with a different substitution pattern on the benzoyl group.
N-methyl-1-(2-(methylsulfonyl)benzoyl)indole-2-carboxamide: Similar structure but with an indole core instead of an indoline core.
Uniqueness
N-methyl-1-(2-(methylsulfonyl)benzoyl)indoline-2-carboxamide is unique due to its specific substitution pattern and the presence of both methylsulfonyl and benzoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-methyl-1-(2-methylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19-17(21)15-11-12-7-3-5-9-14(12)20(15)18(22)13-8-4-6-10-16(13)25(2,23)24/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANUAPLKQIERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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